4-Chloro-4-methyloxane
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Overview
Description
4-Chloro-4-methyltetrahydro-2H-pyran is a heterocyclic organic compound with the molecular formula C6H11ClO. It belongs to the class of tetrahydropyrans, which are six-membered rings containing one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-4-methyltetrahydro-2H-pyran typically involves the chlorination of 4-methyltetrahydro-2H-pyran. One common method is the reaction of 4-methyltetrahydro-2H-pyran with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C6H12O+SOCl2→C6H11ClO+SO2+HCl
Industrial Production Methods: In industrial settings, the production of 4-Chloro-4-methyltetrahydro-2H-pyran can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the chlorination process .
Types of Reactions:
Oxidation: 4-Chloro-4-methyltetrahydro-2H-pyran can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol.
Substitution: The chlorine atom in 4-Chloro-4-methyltetrahydro-2H-pyran can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products:
Oxidation: Formation of 4-chloro-4-methyl-2H-pyran-2-one.
Reduction: Formation of 4-chloro-4-methyltetrahydro-2H-pyran-4-ol.
Substitution: Formation of various substituted tetrahydropyrans depending on the nucleophile used.
Scientific Research Applications
4-Chloro-4-methyltetrahydro-2H-pyran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Chloro-4-methyltetrahydro-2H-pyran involves its interaction with specific molecular targets. The chlorine atom can participate in electrophilic reactions, while the oxygen atom in the tetrahydropyran ring can act as a nucleophile. These interactions can lead to the formation of covalent bonds with target molecules, influencing their biological activity .
Comparison with Similar Compounds
4-Methyltetrahydro-2H-pyran: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
N-Methyltetrahydro-2H-pyran-4-amine: Contains an amine group instead of a chlorine atom, leading to different chemical properties and reactivity.
Uniqueness: 4-Chloro-4-methyltetrahydro-2H-pyran is unique due to the presence of the chlorine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various organic compounds .
Properties
CAS No. |
34449-33-7 |
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Molecular Formula |
C6H11ClO |
Molecular Weight |
134.60 g/mol |
IUPAC Name |
4-chloro-4-methyloxane |
InChI |
InChI=1S/C6H11ClO/c1-6(7)2-4-8-5-3-6/h2-5H2,1H3 |
InChI Key |
AJALOBPESIDPGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCOCC1)Cl |
Origin of Product |
United States |
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